N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a compound that contains a benzo[d]thiazol-2-yl group and a thiophen-2-yl group . It is expected that these molecules will find applications in organic and medicinal chemistry .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The compound acted as a strong turn-on fluorescent sensor after the addition of cyanide anions . Upon the addition of cyanide anions to the solution, a change in the solution color from red to green was observed .
Wissenschaftliche Forschungsanwendungen
Alternative Product Formation in Chemical Reactions
In the study of chemical reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, researchers obtained alternative products, showcasing the complexity and versatility of reactions involving benzothiazole and thiophene derivatives. This work highlights the intricate pathways and potential for discovering new compounds through one-pot reactions (Krauze et al., 2007).
Drug Metabolism and Disposition
A novel orexin receptor antagonist, studied for its potential in treating insomnia, showcases the importance of understanding the metabolism and disposition of therapeutic agents. This research underscores the role of chemical derivatives in developing new treatments and the necessity of thorough pharmacokinetic profiling (Renzulli et al., 2011).
Antimicrobial and Antibacterial Studies
Research into pyridine derivatives, including those related to benzothiazoles, has demonstrated potential antimicrobial and antibacterial properties. Such studies are crucial for the development of new antibiotics and understanding the structure-activity relationships that underpin their efficacy (Patel & Agravat, 2007).
Antimalarial and COVID-19 Applications
Investigations into sulfonamide derivatives have revealed their potential in treating diseases like malaria and COVID-19. This research indicates the versatility of heterocyclic compounds in addressing a range of infectious diseases, providing a basis for the development of broad-spectrum antiviral and antimalarial agents (Fahim & Ismael, 2021).
Synthesis and Biological Activities
Studies on the synthesis and biological evaluation of oxadiazole derivatives emphasize the significance of heterocyclic chemistry in discovering compounds with potential therapeutic uses, such as enzyme inhibitors or treatments for neurological conditions. These investigations highlight the interconnectedness of synthetic chemistry, pharmacology, and molecular biology in drug discovery (Khalid et al., 2016).
Wirkmechanismus
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-27(23,24)21-9-4-5-12(11-21)16(22)20-17-13(8-10-25-17)18-19-14-6-2-3-7-15(14)26-18/h2-3,6-8,10,12H,4-5,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYTWJAANSOEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.